4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester
Overview
Description
4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a thiazine ring and an amino group. This compound has been studied for its potential use as a building block in the synthesis of other compounds, as well as for its potential biological activity. In
Mechanism Of Action
The mechanism of action of 4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester is not well understood. However, it has been suggested that its potential biological activity as a DPP-IV inhibitor may be due to its ability to bind to the active site of the enzyme and prevent it from cleaving certain peptides.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester are not well studied. However, its potential as a DPP-IV inhibitor suggests that it may have an effect on glucose metabolism and insulin secretion.
Advantages And Limitations For Lab Experiments
One advantage of 4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester is its potential as a building block in the synthesis of other compounds. Its potential biological activity as a DPP-IV inhibitor also makes it a potentially useful tool in the study of glucose metabolism. However, its limited availability and lack of well-established biological activity may limit its usefulness in certain lab experiments.
Future Directions
There are several potential future directions for research on 4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester. One direction is the further study of its potential biological activity as a DPP-IV inhibitor, including its effects on glucose metabolism and insulin secretion. Another direction is the synthesis of novel compounds based on 4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester for potential use in various applications, such as fluorescent dyes or pharmaceuticals. Additionally, the development of new and more efficient synthesis methods for this compound may also be an area of future research.
Synthesis Methods
The synthesis of 4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester can be achieved through several methods. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to yield the final product. Another method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base, followed by treatment with methylamine to yield the final product.
Scientific Research Applications
4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester has potential applications in scientific research. It has been studied for its potential use as a building block in the synthesis of other compounds, such as thiazine-based fluorescent dyes. It has also been studied for its potential biological activity, including its potential as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
properties
IUPAC Name |
methyl 2-amino-4-oxo-1,3-thiazine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-11-5(10)3-2-4(9)8-6(7)12-3/h2H,1H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLBGVSSWFUHSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N=C(S1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308414 | |
Record name | ST51025124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester | |
CAS RN |
16238-33-8 | |
Record name | NSC203844 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST51025124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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